molecular formula C10H12ClNO4S B2582182 Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate CAS No. 649698-59-9

Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B2582182
CAS No.: 649698-59-9
M. Wt: 277.72
InChI Key: YENBDWOTBYXPRR-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its complex structure, which includes a methyl group, a chloroethoxycarbonyl group, and an amino group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide and a strong base like sodium hydride.

    Attachment of the Chloroethoxycarbonyl Group: This step involves the reaction of the thiophene derivative with chloroethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: undergoes several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The chloroethoxycarbonyl group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: has several applications in scientific research:

    Pharmaceuticals: It is investigated for its potential as a building block in the synthesis of drugs, particularly those targeting inflammatory and infectious diseases.

    Agrochemicals: The compound is studied for its potential use in the development of new pesticides and herbicides.

    Materials Science: It is explored for its use in the synthesis of conductive polymers and other advanced materials due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate exerts its effects depends on its application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their elimination.

    Materials Science: The compound’s electronic properties can be harnessed to create materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate: can be compared with other thiophene derivatives:

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar in structure but lacks the chloroethoxycarbonyl group, leading to different reactivity and applications.

    2-Amino-3-methylthiophene: Lacks the carboxylate and chloroethoxycarbonyl groups, making it less complex and with different chemical properties.

    4-Methylthiophene-3-carboxylic acid: Lacks the amino and chloroethoxycarbonyl groups, used primarily in simpler synthetic applications.

The uniqueness of This compound lies in its multifunctional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-(2-chloroethoxycarbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-6-5-17-8(7(6)9(13)15-2)12-10(14)16-4-3-11/h5H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBDWOTBYXPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)OC)NC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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